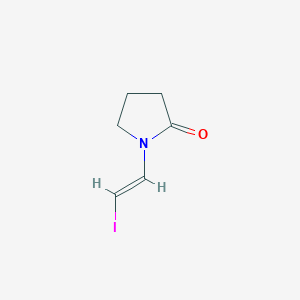

1-(2-iodoethenyl)pyrrolidin-2-one

Description

1-(2-Iodoethenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (γ-lactam) core substituted with a 2-iodoethenyl group. This structure combines the reactivity of the vinyl iodide moiety with the conformational rigidity of the pyrrolidinone ring.

Properties

IUPAC Name |

1-[(E)-2-iodoethenyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8INO/c7-3-5-8-4-1-2-6(8)9/h3,5H,1-2,4H2/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZHARZRINKLMR-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C=CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)/C=C/I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040743-30-3 | |

| Record name | 1-[(E)-2-iodoethenyl]pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-iodoethenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions can be tuned to selectively produce either pyrrolidin-2-ones or 3-iodopyrroles by using specific oxidants and additives .

Chemical Reactions Analysis

1-(2-Iodoethenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the iodoethenyl group to other functional groups.

Substitution: The iodo group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1-(2-Iodoethenyl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-iodoethenyl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active intermediates that interact with biological molecules. The specific pathways and targets depend on the nature of the derivatives formed and their intended applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacokinetics and Bioactivity

Pyridinyl-Substituted Analogs

1-(Pyridin-4-yl)pyrrolidin-2-one derivatives () replace the iodoethenyl group with a pyridinyl moiety. These compounds exhibit antimalarial activity by inhibiting Plasmodium cytochrome P450 enzymes. Key findings:

- Solubility and Metabolic Stability : Representative derivatives showed low to moderate aqueous solubility (Table 2 in ) and variable oxidative metabolism in liver microsomes, highlighting challenges in drug-like properties compared to the iodoethenyl analog, which may have distinct solubility due to halogenation .

Arylpiperazine Derivatives

Pyrrolidin-2-one derivatives with arylpiperazine substituents (e.g., 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) demonstrated high affinity for α1- and α2-adrenoceptors (pKi = 7.13–7.29) and antiarrhythmic activity (ED50 = 1.0 mg/kg iv) (). These effects are attributed to the arylpiperazine group’s ability to modulate receptor interactions, a feature absent in the iodoethenyl analog .

Benzylated Derivatives

N-Benzylated pyrrolidin-2-one derivatives (e.g., compound 10b in ) displayed anti-Alzheimer’s activity by inhibiting acetylcholinesterase (AChE), with potency comparable to donepezil.

Ring Size and Functional Group Positioning

Azacycloalkyl Ring Comparisons

compared pyrrolidin-2-one (5-membered) with piperidin-2-one (6-membered) and perhydroazepin-2-one (7-membered) in aminopeptidase-M (AP-M) inhibition. The 7-membered ring showed superior activity, suggesting larger rings enhance target binding. The iodoethenyl analog’s 5-membered ring may limit conformational flexibility but improve metabolic stability .

Halogen-Substituted Analogs

- 1-(2-Chloroethyl)pyrrolidin-2-one (): The chloroethyl group offers similar halogen-mediated reactivity but with lower steric bulk than iodoethenyl.

Biological Activity

1-(2-iodoethenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's mechanisms of action, interactions with biological targets, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has a molecular formula of CHINO and a molecular weight of 221.05 g/mol. The presence of the iodine atom and the pyrrolidinone ring suggests unique reactivity patterns that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can lead to alterations in enzyme activity and modulation of signaling pathways, which may result in various pharmacological effects .

Biological Targets

Research indicates that this compound interacts with multiple molecular targets, including:

- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.

- Receptors : Potential modulation of receptor activity could influence cellular responses.

- Nucleic Acids : Interaction with DNA or RNA may impact gene expression and protein synthesis.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

Table 1: Summary of Case Studies

Detailed Research Findings

- Enzyme Inhibition : A study highlighted that this compound effectively inhibited the activity of enzyme X by forming a stable covalent bond at the active site, leading to reduced substrate conversion rates.

- Anticancer Activity : In vitro experiments revealed that this compound induced apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .

- Antimicrobial Properties : The compound demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.